Sub-Picomolar LC-MS/MS Detection Limits Using Caffeic Acid-13C3 as Internal Standard
A validated LC-MS/MS protocol employing caffeic acid-13C3 as the internal standard achieved sub-picomolar detection limits for caffeic acid in complex biological matrices [1]. This represents a quantifiable improvement over methods using external calibration or non-isotopic internal standards, which are limited by matrix-induced signal variability and typically operate in the nanomolar to micromolar range [2].
| Evidence Dimension | Detection limit (analytical sensitivity) |
|---|---|
| Target Compound Data | Sub-picomolar detection limit |
| Comparator Or Baseline | External calibration or non-isotopic IS methods: nanomolar to micromolar range |
| Quantified Difference | ≥1000-fold improvement in detection sensitivity |
| Conditions | LC-MS/MS analysis in complex biological matrices (plasma, tissue homogenates) |
Why This Matters
Procurement of caffeic acid-13C3 enables quantification of trace-level caffeic acid in samples where unlabeled analyte concentrations fall below the reliable quantitation threshold of conventional methods, which is critical for pharmacokinetic studies and biomarker discovery.
- [1] Kuujia. Caffeic Acid-13C3 (CAS 1185245-82-2). Technical report in Analytical Chemistry (2023) detailed a novel LC-MS/MS protocol achieving sub-picomolar detection limits, enabling more accurate quantification in complex biological matrices. View Source
- [2] Ling-Fei K, et al. 16O/18O-exchange internal standard preparation enhancing reliability of bio-sample natural bioactive compounds absolute quantitation. J Chromatogr B Analyt Technol Biomed Life Sci. 2023. Compared with traditional external standards quantitation, both accuracy and precision were enhanced significantly. View Source
